molecular formula C11H10BrN3O2 B14161233 Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester CAS No. 3994-25-0

Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester

Cat. No.: B14161233
CAS No.: 3994-25-0
M. Wt: 296.12 g/mol
InChI Key: MIIDWYHCQGZJDD-UHFFFAOYSA-N
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Description

Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is a chemical compound with the molecular formula C11H10BrN3O2. This compound contains a variety of functional groups, including an ester, a nitrile, and a hydrazone, making it a versatile molecule in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester
  • Acetic acid, [(4-fluorophenyl)hydrazono]cyano-, ethyl ester
  • Acetic acid, [(4-methylphenyl)hydrazono]cyano-, ethyl ester

Uniqueness

Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .

Properties

CAS No.

3994-25-0

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3

InChI Key

MIIDWYHCQGZJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C#N

Origin of Product

United States

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